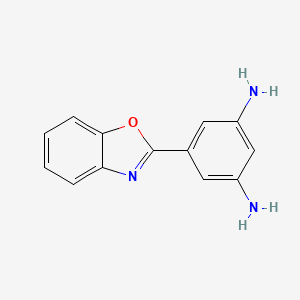

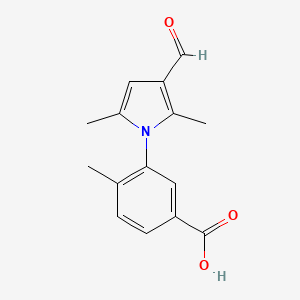

![molecular formula C14H9Br2ClO2 B1270443 3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde CAS No. 261633-40-3](/img/structure/B1270443.png)

3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar complex organic molecules often involves multi-step reactions, starting from simpler aromatic compounds. For example, Tuoping Hu (2006) described the preparation of a related compound through the reaction of 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one and 4-(4-chlorobenzyl)oxy)benzaldehyde, highlighting the versatile nature of benzaldehyde derivatives in organic synthesis (Tuoping Hu, 2006).

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives is characterized by their ability to form stable conformations and engage in intramolecular interactions. For instance, the crystal packing of some derivatives is consolidated by intermolecular C—H⋯O hydrogen bonds, as shown in the study by Xiao-Ya Wang et al. (2008), which discusses the structural aspects of a Schiff base unit derived from benzaldehyde (Xiao-Ya Wang, Guo-Biao Cao, Tao Yang, 2008).

Chemical Reactions and Properties

Benzaldehyde derivatives participate in various chemical reactions, showcasing a range of reactivities based on their functional groups. The study by B. B. Sarma et al. (2015) demonstrates the oxygenation of methylarenes to benzaldehyde derivatives, presenting a sustainable method with high atom economy and efficiency (B. B. Sarma, I. Efremenko, R. Neumann, 2015).

Physical Properties Analysis

The physical properties of 3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde, such as melting point, boiling point, solubility, and crystal structure, can be inferred from studies on similar compounds. These properties are essential for handling the compound and predicting its behavior in various solvents and conditions.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for undergoing a range of chemical transformations, are crucial for its application in synthetic chemistry. The work by M. B. Gazizov et al. (2016) on synthesizing and exploring the reactivity of a dibromomethylbenzenecarbaldehyde derivative provides insight into the versatility of benzaldehyde derivatives in chemical synthesis (M. B. Gazizov, S. Ivanova, L. R. Bagauva, R. Khairullin, R. Z. Musin, 2016).

Wissenschaftliche Forschungsanwendungen

Schiff Base Formation and Crystal Structure Analysis

- The compound has been used in the synthesis of a Schiff base, formed by reacting with 4-hydroxy-benzohydrazide. This process results in a structure with significant hydrogen bonding, forming layers parallel to the bc plane, which is noteworthy for its crystallographic properties (Xiao-Ya Wang, Guo-Biao Cao, & Tao Yang, 2008).

Catalysis and Oxidation Processes

- It is involved in the oxidation process of benzyl alcohol to benzaldehyde. This is significant in industries like cosmetics, perfumery, and pharmaceuticals, where benzaldehyde is a critical component (Rajesh Sharma, K. Soni, & A. Dalai, 2012).

- In another study, it contributed to the development of an efficient method for oxidizing benzyl alcohols to benzaldehydes, showcasing its role in selective and high-yield chemical transformations (Zhongzhou Li, Wei Zhu, Jinlong Bao, & Xinzhuo Zou, 2014).

Synthesis of Complex Compounds

- Utilized in the synthesis of amorfrutins A and B, where it serves as a starting material, highlighting its role in creating compounds with potential cytotoxicity against human tumor cell lines (Benjamin Brandes, Sophie Hoenke, M. Türk, et al., 2020).

Photocatalysis Research

- It plays a role in the photocatalytic conversion of benzyl alcohol to benzaldehyde, an environmentally friendly and efficient process important in green chemistry (M. J. Lima, Adrián M. T. Silva, Cláudia G. Silva, & J. Faria, 2017).

Medical Applications

- Research indicates its potential in increasing the oxygen affinity of human hemoglobin and inhibiting the sickling of sickle erythrocytes, which could be significant in treating sickle cell disease (C. Beddell, P. Goodford, G. Kneen, et al., 1984).

- In cancer research, derivatives of benzyloxybenzaldehyde, including 3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde, have shown significant activity against the HL-60 cell line, suggesting its role in developing anticancer drugs (Chin-Fen Lin, Jai-Sing Yang, Chiung-Yun Chang, et al., 2005).

Safety And Hazards

Eigenschaften

IUPAC Name |

3,5-dibromo-4-[(2-chlorophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br2ClO2/c15-11-5-9(7-18)6-12(16)14(11)19-8-10-3-1-2-4-13(10)17/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTZSBCQUZOQFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2Br)C=O)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br2ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363468 |

Source

|

| Record name | 3,5-dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde | |

CAS RN |

261633-40-3 |

Source

|

| Record name | 3,5-dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

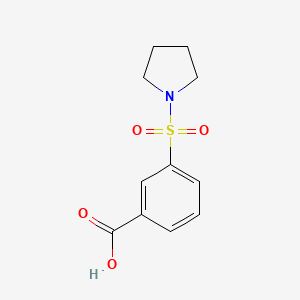

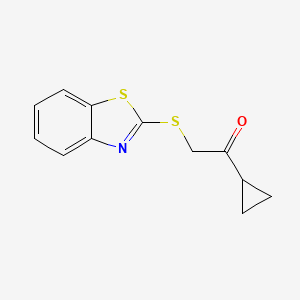

![5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1270365.png)